![molecular formula C12H15N3O6 B4328314 4-(4-methoxy-3,5-dinitrobenzyl)morpholine](/img/structure/B4328314.png)
4-(4-methoxy-3,5-dinitrobenzyl)morpholine
Overview
Description
4-(4-methoxy-3,5-dinitrobenzyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of morpholine, a cyclic amine, and contains a nitro group and a methoxy group on the benzene ring.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine involves photoactivation by UV light. Upon exposure to UV light, the nitro group on the benzene ring undergoes a photoreduction reaction, resulting in the formation of a nitroso group. The nitroso group is highly reactive and can form covalent bonds with nearby amino acid residues on proteins or neurotransmitters. This results in the crosslinking or release of the targeted molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine depend on its application. As a crosslinker, it can be used to study protein-protein interactions and protein structure. As a caged compound, it can be used to study neurotransmitter release and synaptic transmission. As a fluorescent probe, it can be used to study membrane dynamics and lipid-protein interactions.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-methoxy-3,5-dinitrobenzyl)morpholine in lab experiments include its photoactivatable nature, which allows for precise spatiotemporal control of crosslinking or release events. It is also a relatively small and stable molecule, making it easy to handle and store. However, its use requires specialized equipment such as UV light sources and may require optimization of reaction conditions for specific applications.
Future Directions
There are several future directions for the use of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine in scientific research. One direction is the development of new applications for the compound, such as in the study of protein-ligand interactions or in the control of gene expression. Another direction is the optimization of the synthesis method to improve yield and purity. Additionally, the development of new photoactivatable compounds with improved properties may lead to new discoveries in the field of chemical biology.
Scientific Research Applications
4-(4-methoxy-3,5-dinitrobenzyl)morpholine has been used in various scientific research applications. It has been used as a photoactivatable crosslinker to study protein-protein interactions. It has also been used as a caged compound to release neurotransmitters such as acetylcholine and GABA in a controlled manner. Additionally, it has been used as a fluorescent probe to study membrane dynamics and lipid-protein interactions.
properties
IUPAC Name |
4-[(4-methoxy-3,5-dinitrophenyl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-20-12-10(14(16)17)6-9(7-11(12)15(18)19)8-13-2-4-21-5-3-13/h6-7H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPNVCZNAHKMJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])CN2CCOCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxy-3,5-dinitrophenyl)methyl]morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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